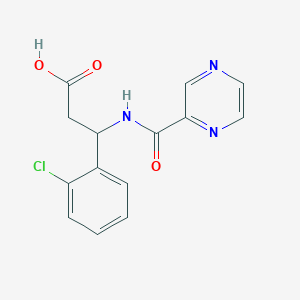

3-(2-Chlorophenyl)-3-(pyrazine-2-carbonylamino)propanoic acid

CAS No.:

Cat. No.: VC18598509

Molecular Formula: C14H12ClN3O3

Molecular Weight: 305.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H12ClN3O3 |

|---|---|

| Molecular Weight | 305.71 g/mol |

| IUPAC Name | 3-(2-chlorophenyl)-3-(pyrazine-2-carbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C14H12ClN3O3/c15-10-4-2-1-3-9(10)11(7-13(19)20)18-14(21)12-8-16-5-6-17-12/h1-6,8,11H,7H2,(H,18,21)(H,19,20) |

| Standard InChI Key | OGNBARHGQVMGGX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C(CC(=O)O)NC(=O)C2=NC=CN=C2)Cl |

Introduction

3-(2-Chlorophenyl)-3-(pyrazine-2-carbonylamino)propanoic acid is a complex organic compound featuring a chlorophenyl group and a pyrazine-2-carbonylamino moiety. This compound is classified as a carboxylic acid due to the presence of a carboxyl functional group in its structure. The unique molecular structure of this compound contributes to its potential biological activity and applications in medicinal chemistry.

Synthesis and Chemical Reactions

The synthesis of 3-(2-Chlorophenyl)-3-(pyrazine-2-carbonylamino)propanoic acid typically involves multi-step organic reactions. Starting materials may include chlorophenyl derivatives and pyrazine-2-carbonyl compounds. The synthesis requires careful control of reaction conditions such as temperature, solvent selection, and the use of catalysts to enhance efficiency. Techniques like chromatography are used to purify the final product.

Chemical Reactions

-

Esterification: Reacts with alcohols to form esters.

-

Amidation: Can react with amines to form amides.

-

Decarboxylation: May undergo decarboxylation under certain conditions.

Comparison with Related Compounds

Compounds like (S)-3-phenyl-2-(pyrazine-2-carboxamido)propanoic acid and (R)-3-phenyl-2-(pyrazine-2-carboxamido)propanoic acid share similar structural features, including a pyrazine-2-carboxamido group. These compounds have been studied for their potential roles in medicinal chemistry, particularly in relation to bortezomib, a proteasome inhibitor used in cancer treatment.

| Compound | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid | C14H13N3O3 | 271.27 | 114457-94-2 |

| (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid | C14H13N3O3 | 271.27 | 1608986-16-8 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume